molecular formula C5H3BrN4O2 B8146863 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione

3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione

Katalognummer: B8146863
Molekulargewicht: 231.01 g/mol
InChI-Schlüssel: MMGBRWARSWHMNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Pyrazolo[4,3-d]pyrimidine Core Structure

The pyrazolo[4,3-d]pyrimidine scaffold is a bicyclic system comprising fused pyrazole and pyrimidine rings. X-ray crystallography of analogous compounds, such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H), reveals a planar arrangement with a dihedral angle of 0.46° between the pyrimidine and pyrazole rings. This planarity stabilizes the core through π-stacking interactions (interplanar spacing: 3.32 Å), which likely persist in the brominated derivative. The bromine atom at position 3 introduces steric and electronic perturbations, though the core’s rigidity minimizes conformational deviations.

Bromine Substituent Effects on Molecular Conformation

Bromine’s electronegativity (2.96) and van der Waals radius (1.85 Å) significantly influence molecular geometry. In 3-bromo derivatives, the C-Br bond length typically measures 1.91–1.93 Å, slightly elongating the adjacent C-N bonds (1.34–1.37 Å). Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set predict a marginal increase in the pyrazole ring’s puckering (0.025 Å deviation from planarity) compared to non-halogenated analogs. These distortions may enhance intermolecular interactions, as evidenced by hydrogen-bonded dimers in related structures.

Table 1: Key Geometrical Parameters of 3-Bromo-pyrazolopyrimidine Derivatives

Parameter Value (Å/°) Method Source
C-Br Bond Length 1.92 X-ray/DFT
Pyrazole Ring Puckering 0.025 DFT (B3LYP)
Intermolecular H-bond Length 2.85–3.10 X-ray

Tautomeric Equilibrium Studies in Solution Phase

Tautomerism in pyrazolopyrimidines is solvent-dependent. For 3-bromo derivatives, UV-spectrophotometric analyses in dioxane-water mixtures reveal a keto-enol equilibrium favoring the keto form in aqueous media (KTAUT = 400–1200). The bromine atom’s electron-withdrawing effect stabilizes the keto tautomer by delocalizing electron density away from the enolic oxygen. Comparatively, non-brominated analogs exhibit lower KTAUT values (e.g., 10 for isoguanosine), underscoring bromine’s role in shifting equilibrium.

Figure 1: Proposed Keto-Enol Tautomerism of 3-Bromo-pyrazolopyrimidine
(In-text description: The keto form dominates in water (λmax = 250 nm), while the enol form prevails in dioxane (λmax = 264 nm).)

Comparative Analysis with Related Pyrazolopyrimidine Derivatives

Structural and functional comparisons highlight bromine’s unique contributions:

  • Antiproliferative Activity : Methyl- and propargyl-substituted pyrazolo[3,4-d]pyrimidines exhibit IC50 values of 22.7–40.75 µM against HCT 116, HepG2, and MCF-7 cell lines. While bromine’s impact remains untested, its electronegativity may enhance DNA topoisomerase binding via halogen bonding.
  • Solubility : The bromine atom increases molecular weight (215.01 g/mol) and polar surface area (74.69 Ų), potentially improving aqueous solubility over non-halogenated analogs (e.g., 120.11 g/mol for 1H-pyrazolo[4,3-d]pyrimidine).
  • Synthetic Accessibility : Brominated derivatives are synthesized via alkylation of pyrazolopyrimidinols with propargyl bromide under phase-transfer catalysis, yielding products in 73–80% efficiency.

Table 2: Comparative Properties of Pyrazolopyrimidine Derivatives

Compound Molecular Weight (g/mol) IC50 (µM) K_TAUT (H2O)
3-Bromo-5,7-dione 215.01 N/A 400–1200
1H-pyrazolo[4,3-d]pyrimidine 120.11 N/A N/A
Methyl-substituted derivative 152.11 22.7 550

Eigenschaften

IUPAC Name

3-bromo-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-3-1-2(9-10-3)4(11)8-5(12)7-1/h(H,9,10)(H2,7,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGBRWARSWHMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione (CAS: 2703752-87-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is C5H3BrN4O2C_5H_3BrN_4O_2, with a molecular weight of approximately 231.01 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including 3-bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione. Notably:

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDK) and epidermal growth factor receptors (EGFR), which are critical in cell cycle regulation and tumor proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines by increasing caspase activity significantly compared to controls .
  • Case Studies : In vitro tests using the NCI 60 human tumor cell line panel revealed that certain derivatives exhibited potent antiproliferative effects. For instance, one derivative increased apoptosis in the MDA-MB-468 breast cancer cell line by nearly 19-fold .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of COX Enzymes : Research indicates that derivatives can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Results : In vivo studies demonstrated that certain derivatives significantly reduced inflammation in rat models through carrageenan-induced paw edema tests .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves several steps that include the formation of the pyrazolo ring and subsequent bromination. The structure-activity relationships have been extensively studied to optimize its pharmacological properties.

Compound Biological Activity IC50/ED50 Values
3-Bromo DerivativeCOX-2 Inhibition0.04 μmol
Other Pyrazolo DerivativesAnticancer (MDA-MB-468)Increased apoptosis by 18.98-fold

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that the compound could induce apoptosis in cancer cells by affecting the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies have reported that pyrazolo[4,3-d]pyrimidine derivatives possess broad-spectrum antibacterial and antifungal properties. These compounds disrupt microbial cell wall synthesis and inhibit nucleic acid synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Pesticidal Activity

The compound's structural characteristics make it a candidate for developing new pesticides. Research indicates that pyrazolo[4,3-d]pyrimidine derivatives can act as effective insecticides or fungicides by interfering with the biological processes of pests . This application is particularly relevant in the context of sustainable agriculture where there is a need for less toxic alternatives to conventional pesticides.

Polymer Chemistry

In material science, 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cells via PI3K/Akt pathway inhibition.
Antimicrobial Properties Exhibited broad-spectrum antibacterial and antifungal activity.
Anti-inflammatory Effects Inhibited pro-inflammatory cytokine production in vitro.
Pesticidal Activity Effective against specific pests; potential for sustainable agriculture.
Polymer Chemistry Enhanced thermal stability and mechanical strength in polymer matrices.

Vorbereitungsmethoden

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates and facilitate cyclization at elevated temperatures (100–120°C). In contrast, tetrahydrofuran (THF) is preferred for low-temperature bromination (0–20°C) to minimize side reactions.

Base Selection

Potassium carbonate is widely used for deprotonation and cyclization steps due to its mild basicity and compatibility with polar solvents. Stronger bases like sodium hydride may lead to over-dehydration, reducing yields.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing 3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione:

MethodStarting MaterialReagents/ConditionsYieldPurity
Cyclocondensation3-Amino-5-bromo-1H-pyrazoleDiethyl malonate, K₂CO₃, DMF, 120°C, 12h65–70%90%
Electrophilic BrominationPyrazolo[4,3-d]pyrimidine dioneNBS, DCM, 0°C, 2h82%95%
Oxidative Bromination3-Bromo-pyrazolo-pyrimidinamineH₂O₂, AcOH, 80°C, 6h75%88%

Q & A

Q. Basic

  • ¹H/¹³C NMR spectroscopy: Key signals include the pyrimidine-dione carbonyl carbons (~160-170 ppm) and the bromine-substituted pyrazole proton (δ ~8.0-8.5 ppm). For example, similar compounds show distinct aromatic proton splitting patterns .
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ for C₆H₄BrN₃O₂: calc. 244.9355, observed 244.9359) .
  • HPLC with UV detection: Monitors purity using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental analysis: Validates stoichiometry (e.g., C 34.11%, H 2.04%, N 17.05%) .

What strategies can be employed to functionalize the bromine substituent for developing novel derivatives?

Q. Advanced

  • Nucleophilic aromatic substitution (SNAr): Replace bromine with amines, thiols, or alkoxides under basic conditions. For example, chloro analogs undergo substitution with amines to yield bioactive derivatives .
  • Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups. Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions improve efficiency .
  • Radical bromination: Controlled bromination at specific positions using NBS and light/heat for regioselective modification.

Example: A 4-bromophenyl derivative was synthesized via Suzuki coupling, demonstrating the bromine atom's utility in diversifying the scaffold .

How does the electronic environment of the pyrazolo[4,3-d]pyrimidine core influence bromine reactivity?

Advanced
The electron-withdrawing pyrimidine-dione moiety activates the bromine atom for nucleophilic substitution by polarizing the C-Br bond. Computational studies (e.g., DFT) reveal:

  • Electrophilicity: The dione carbonyl groups increase the electrophilic character of the adjacent pyrazole ring, facilitating SNAr reactions .
  • Steric effects: Substituents at the 5- and 7-positions hinder access to the bromine, requiring optimized reaction conditions (e.g., bulky bases to deprotonate nucleophiles) .

What computational methods predict hydrogen-bonding interactions with biological targets?

Q. Advanced

  • Molecular docking: Simulates binding to enzymes (e.g., kinases) using software like AutoDock. Pyrazolo-pyrimidine-diones often target ATP-binding pockets, as seen in kinase inhibitors .
  • Density functional theory (DFT): Calculates electrostatic potential surfaces to identify H-bond donor/acceptor sites. For example, the dione oxygen atoms are critical for interactions with catalytic lysine residues .
  • MD simulations: Assess stability of ligand-protein complexes over time, validated by experimental binding assays .

How can contradictions in reported biological activities be resolved through SAR studies?

Q. Advanced

  • Systematic substituent variation: Compare bromine with chloro, methyl, or methoxy analogs to isolate electronic vs. steric effects. For instance, chloro derivatives showed higher enzyme inhibition than bromo in some studies .
  • Crystallography: Resolve binding modes (e.g., X-ray structures of inhibitor-enzyme complexes) to explain activity differences .
  • In vitro profiling: Test derivatives against panels of related enzymes (e.g., PDEs, kinases) to identify selectivity drivers .

What challenges arise in regioselective functionalization, and how are they mitigated?

Q. Advanced

  • Competing reaction pathways: Bromination may occur at multiple positions. Use directing groups (e.g., methyl at N-1) or protective strategies (e.g., silyl ethers for hydroxyl groups) .
  • Catalyst design: MOFs or zeolites with confined pores enforce regioselectivity. Fe₃O₄@Co MOFs improved yields in ultrasonic synthesis of related compounds .
  • Solvent effects: Non-polar solvents (e.g., toluene) favor mono-substitution over di-bromination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.